

Application Note: ^1H NMR Characterization of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

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Compound of Interest

Compound Name:	Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Cat. No.:	B136783

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Abstract

This application note provides a comprehensive guide to the ^1H Nuclear Magnetic Resonance (NMR) characterization of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**, a key intermediate in organic synthesis and a significant compound in drug development. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the ^1H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation and purity assessment of this compound. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure technical accuracy and practical utility.

Introduction: The Significance of Structural Verification

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a derivative of dihydroferulic acid.^{[1][2]} Its structure, comprising a substituted benzene ring and a propanoate side chain, makes it a valuable building block in the synthesis of various biologically active molecules and natural products. Accurate and unambiguous structural

confirmation is a cornerstone of chemical research and development, ensuring the integrity of subsequent experimental work and the safety of potential therapeutic agents.

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds in solution.[3][4] It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, revealing insights into connectivity, functional groups, and stereochemistry.[3][5] This application note leverages the power of ¹H NMR to provide a definitive characterization of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**.

Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin.[6] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as the proton (¹H), align either with or against the field, creating two distinct energy states. The application of a radiofrequency pulse can excite these nuclei from the lower to the higher energy state. The frequency of radiation required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus.[6]

This sensitivity gives rise to the chemical shift (δ), a fundamental parameter in NMR. Protons in different chemical environments within a molecule experience slightly different local magnetic fields due to the shielding or deshielding effects of surrounding electrons, and thus resonate at different frequencies.[4][5] These differences in resonance frequencies, measured relative to a standard reference compound like tetramethylsilane (TMS), provide a unique fingerprint of the molecule's structure.[7] Further information is gleaned from spin-spin coupling, where the magnetic field of one proton influences that of its neighbors, causing the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets, quartets). The integration of these signals provides the relative ratio of the number of protons giving rise to each signal.[4]

Experimental Protocol

Materials and Equipment

- **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate** (CAS: 56024-44-3)[1]
- Deuterated chloroform ($CDCl_3$) with 0.03% (v/v) Tetramethylsilane (TMS)

- 5 mm NMR tubes
- Pasteur pipettes and bulbs
- Glass wool
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.^[8] The following protocol outlines the best practices for preparing a solution-state NMR sample.

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology

- Weighing the Sample: Accurately weigh approximately 5-10 mg of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate** into a clean, dry vial.^{[9][10]} For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short acquisition time.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).^{[7][9]} CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm. The use of a deuterated solvent is essential to avoid a large, broad solvent signal that would obscure the signals from the analyte.^[8]
- Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.^[10]
- Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette while transferring it to the NMR tube. This step is crucial as suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.

- Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. [11] The sample height should be sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.[10]
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The prepared sample is then placed in the NMR spectrometer. Standard ^1H NMR acquisition parameters are typically sufficient. For a 400 MHz spectrometer, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans will yield a high-quality spectrum.

Spectral Analysis and Interpretation

The ^1H NMR spectrum of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate** provides a wealth of structural information. Each signal's chemical shift, multiplicity (splitting pattern), and integration corresponds to a specific set of protons in the molecule.

Caption: Chemical structure of the target molecule.

Predicted ^1H NMR Data

The following table summarizes the expected signals in the ^1H NMR spectrum of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**.

Signal Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale for Assignment
H-a	~ 6.85	d	1H	Ar-H	Aromatic proton ortho to the hydroxyl group.
H-b	~ 6.70	d	1H	Ar-H	Aromatic proton ortho to the alkyl side chain.
H-c	~ 6.68	dd	1H	Ar-H	Aromatic proton meta to the hydroxyl and ortho to the alkyl side chain.
H-d	~ 5.70	s	1H	-OH	Phenolic hydroxyl proton; chemical shift can vary with concentration and solvent.
H-e	~ 3.87	s	3H	-OCH ₃	Methoxy group protons on the aromatic ring; singlet due to no adjacent protons.

H-f	~ 3.67	s	3H	-COOCH ₃	Methyl ester protons; singlet due to no adjacent protons.[7]
H-g	~ 2.89	t	2H	-CH ₂ -Ar	Methylene protons adjacent to the aromatic ring; triplet due to coupling with H-h.
H-h	~ 2.62	t	2H	-CH ₂ -COO-	Methylene protons adjacent to the carbonyl group; triplet due to coupling with H-g.

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Detailed Peak Assignments

- Aromatic Protons (H-a, H-b, H-c): The three protons on the benzene ring appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.0 ppm. Their specific chemical shifts and splitting patterns are determined by the electronic effects of the substituents (-OH, -OCH₃, and the alkyl chain). The proton ortho to the electron-donating hydroxyl group (H-a) is expected to be the most shielded. The splitting pattern will be complex due to ortho and meta coupling between the aromatic protons.

- Phenolic Proton (H-d): The hydroxyl proton gives rise to a singlet, the chemical shift of which is highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding. It may also be broad.
- Methoxy Protons (H-e and H-f): The molecule contains two distinct methoxy groups. The protons of the methoxy group attached to the aromatic ring (H-e) and the protons of the methyl ester (H-f) each appear as sharp singlets, as they have no adjacent protons to couple with. Their distinct chemical environments lead to different chemical shifts.[\[7\]](#)
- Propanoate Chain Protons (H-g and H-h): The two methylene groups of the propanoate side chain form an ethyl-like system. The protons on the carbon adjacent to the aromatic ring (H-g) are deshielded by the ring current and appear as a triplet. The protons on the carbon adjacent to the electron-withdrawing carbonyl group (H-h) are also deshielded and appear as a triplet. These two signals will show coupling to each other, resulting in a triplet of triplets or a more complex multiplet.

Conclusion

This application note has detailed a robust and reliable protocol for the ^1H NMR characterization of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**. By following the outlined procedures for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently verify the structure and assess the purity of this important chemical compound. The provided spectral assignments serve as a valuable reference for scientists working in organic synthesis, medicinal chemistry, and drug development.

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